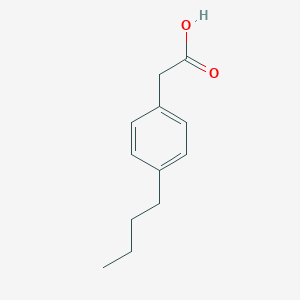

2-Hydroxy-1-phenylethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-1-phenylethyl acetate, also known as phenylethyl acetate or PEA, is an organic compound that belongs to the family of phenethylamines. It is a colorless liquid with a floral and honey-like odor, commonly found in various fruits and flowers, such as roses, jasmine, and honey. PEA is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. However, recent scientific research has revealed its potential applications in various fields, including medicine, food, and agriculture.

Mecanismo De Acción

The exact mechanism of action of PEA is not fully understood. However, it is believed to act through various pathways, including the endocannabinoid system, the peroxisome proliferator-activated receptor-alpha (PPAR-α), and the transient receptor potential vanilloid 1 (TRPV1) channels. PEA has been found to activate these pathways, leading to the reduction of inflammation and pain and the protection of neurons.

Efectos Bioquímicos Y Fisiológicos

PEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PEA has also been found to reduce the production of reactive oxygen species (ROS) and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the reduction of inflammation and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PEA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and can be easily characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PEA is also relatively safe and non-toxic, making it suitable for in vitro and in vivo experiments.

However, PEA also has some limitations for lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a short half-life in vivo, which can limit its efficacy in some applications. Additionally, PEA can interact with other compounds in complex biological systems, making it difficult to study its specific effects.

Direcciones Futuras

There are several future directions for the research on PEA. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to explore its potential applications in food and agriculture, particularly in the development of natural pesticides and fungicides. Additionally, further research is needed to understand the exact mechanism of action of PEA and its interactions with other compounds in complex biological systems.

Métodos De Síntesis

PEA can be synthesized through various methods, including esterification, Grignard reaction, and reduction of phenylacetic acid. The most common method is esterification, where phenylacetic acid and acetic anhydride are reacted in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.

Aplicaciones Científicas De Investigación

PEA has been extensively studied for its potential applications in medicine, food, and agriculture. In medicine, PEA has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation and pain in various animal models, including arthritis, neuropathic pain, and migraine. PEA has also been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.

In the food industry, PEA is used as a flavoring agent, particularly in fruit and floral flavors. It is also used in perfumes, cosmetics, and detergents due to its pleasant aroma. In agriculture, PEA has been found to possess insecticidal and fungicidal properties. It has been shown to be effective against various pests and diseases, including aphids, whiteflies, and powdery mildew.

Propiedades

Número CAS |

10522-02-8 |

|---|---|

Nombre del producto |

2-Hydroxy-1-phenylethyl acetate |

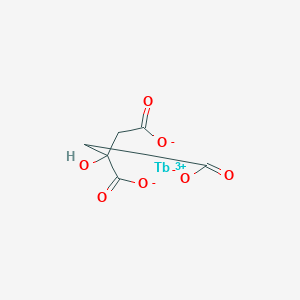

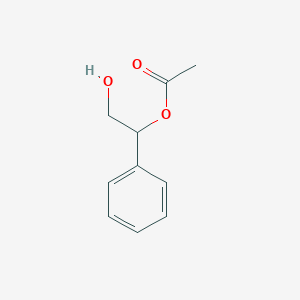

Fórmula molecular |

C10H12O3 |

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

(2-hydroxy-1-phenylethyl) acetate |

InChI |

InChI=1S/C10H12O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 |

Clave InChI |

LOLNQOPVHRAGHR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(CO)C1=CC=CC=C1 |

SMILES canónico |

CC(=O)OC(CO)C1=CC=CC=C1 |

Otros números CAS |

25496-77-9 10522-02-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.